(2S,6S)-2,6-Dimethylmorpholine (R)-2-hydroxy-2-phenylacetate
Description
(2S,6S)-2,6-Dimethylmorpholine (R)-2-hydroxy-2-phenylacetate is a chiral compound comprising a morpholine backbone with stereospecific methyl groups at positions 2 and 6, paired with the (R)-enantiomer of 2-hydroxy-2-phenylacetic acid. This salt form enhances solubility and stability compared to the free base morpholine derivative. Key physicochemical properties of the (2S,6S)-2,6-dimethylmorpholine moiety include:
- Molecular formula: C₆H₁₃NO
- Molecular weight: 115.174 g/mol
- Density: 0.9 ± 0.1 g/cm³
- Boiling point: 146.6 ± 0.0 °C (760 mmHg)
- LogP: -0.10 (indicating moderate hydrophilicity)
- Vapor pressure: 4.6 ± 0.2 mmHg at 25°C .
The compound’s stereochemistry and salt formation are critical for its pharmacological and industrial applications, such as chiral auxiliaries in asymmetric synthesis or intermediates in drug development. Its synthesis is documented in patents like BASF SE’s US2009/12289 A1 .
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2,6-dimethylmorpholine;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3 |
InChI Key |
NALUPIVEBULWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2S,6S)-2,6-Dimethylmorpholine
The cis-2,6-dimethylmorpholine moiety is a critical component of the target compound. Source (US4504363A) details an optimized process for synthesizing the cis-isomer, which is preferred due to its superior stability and biological activity compared to the trans-isomer or racemic mixtures.
Reaction Mechanism and Conditions
The synthesis begins with diisopropanolamine, which undergoes cyclodehydration in the presence of concentrated sulfuric acid (98–105% strength) at elevated temperatures (170–184°C). A key innovation in this process is the simultaneous addition of diisopropanolamine and sulfuric acid to the reaction vessel, avoiding the decomposition issues associated with sequential addition. The reaction proceeds via intramolecular dehydration, forming the morpholine ring while retaining the cis stereochemistry.
Workup and Purification
After completion, the reaction mixture is cooled and neutralized with dilute sodium hydroxide (10–25% strength) to a pH of 12–14. The organic phase is separated and distilled under reduced pressure (50–110°C) to remove by-products such as unreacted diisopropanolamine and polymeric residues. The crude product is further dried with concentrated sodium hydroxide (50% strength) to yield cis-2,6-dimethylmorpholine with a purity exceeding 95%.
Table 1: Key Parameters for cis-2,6-Dimethylmorpholine Synthesis
Salt Formation: Combining (2S,6S)-2,6-Dimethylmorpholine and (R)-2-Hydroxy-2-phenylacetic Acid
The final step involves the acid-base reaction between the morpholine base and the chiral acid. Source (WO1997001538A1) provides a procedural template for analogous salt formations, emphasizing solvent selection and stoichiometric control.
Reaction Protocol
- Solvent System : A mixture of toluene and dimethylformamide (DMF) is used to dissolve both components. DMF enhances solubility, while toluene facilitates azeotropic removal of water.
- Stoichiometry : A 1:1 molar ratio of morpholine base to mandelic acid ensures complete salt formation.
- Reaction Conditions : The reaction is conducted at 60–80°C for 2–4 hours under nitrogen atmosphere to prevent oxidation.
- Workup : The product is isolated by cooling the mixture to 0–5°C, inducing crystallization. The crystals are washed with cold toluene and dried under vacuum.
Table 2: Salt Formation Optimization Data
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Solvent Ratio (Toluene:DMF) | 3:1 | Balances solubility and yield |
| Temperature | 70°C | Maximizes reaction rate |
| Cooling Rate | 0.5°C/min | Improves crystal purity |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Challenges and Mitigation Strategies
Stereochemical Control
Maintaining enantiomeric purity during salt formation requires strict exclusion of moisture and acidic impurities. Source recommends using molecular sieves and anhydrous solvents to prevent racemization.
Scalability Issues
The exothermic nature of the morpholine synthesis necessitates controlled addition rates and efficient cooling systems. Pilot-scale trials from Source achieved 85% yield by optimizing stirrer speed and heat transfer.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and agrochemicals, where its chiral properties are crucial for the activity of the final products.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, and influence signaling pathways like the mammalian target of rapamycin (mTOR) pathway . These interactions contribute to its potential antidepressant and neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound is compared to structurally related molecules, including acetamide derivatives and amino acid conjugates (Table 1):
*Estimated based on parent morpholine (115.17 g/mol) and (R)-2-hydroxy-2-phenylacetic acid (152.15 g/mol).
†Predicted using fragment-based methods.
‡Experimental or calculated values from literature.
Key Observations :
Solubility and Bioavailability : The morpholine salt exhibits higher aqueous solubility than its free base or hydrophobic analogs like Compound e due to ionic interactions and moderate LogP .
Stereochemical Impact : The (2S,6S) configuration distinguishes it from racemic or diastereomeric morpholine derivatives, which may exhibit reduced chiral specificity in catalysis or receptor binding .
Functional Group Influence: Compared to amino acid derivatives (Compounds a, c), the morpholine core provides rigidity and basicity, altering pharmacokinetic profiles.
Pharmacological Comparisons
Biological Activity
(2S,6S)-2,6-Dimethylmorpholine (R)-2-hydroxy-2-phenylacetate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 267.32 g/mol
- CAS Number : 611-71-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
-
Antitumor Effects
- Research indicates that the compound may possess antitumor activity, particularly in inhibiting the proliferation of cancer cells. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest in cancerous cells.
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects, demonstrating the ability to reduce inflammatory markers in vitro and in vivo. This could have potential implications for treating inflammatory diseases.
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions such as neurodegeneration.
The mechanisms by which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and cell survival, including NF-kB and MAPK pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study :
- Antitumor Research :
- Anti-inflammatory Effects :
Data Summary Table
Q & A
Q. What synthetic strategies are recommended to achieve high stereochemical purity in (2S,6S)-2,6-Dimethylmorpholine (R)-2-hydroxy-2-phenylacetate?
To optimize stereochemical purity, prioritize chiral auxiliary agents or enantioselective catalysts during key steps, such as morpholine ring formation and esterification. For example, use (R)-mandelic acid derivatives as chiral resolving agents to isolate the desired (R)-2-hydroxy-2-phenylacetate enantiomer . Monitor intermediates via chiral HPLC (e.g., using EP impurity standards like (R)-Mandelic Acid ) to validate enantiomeric excess (≥97% purity). Purification via recrystallization in polar solvents (e.g., methanol/water) can further eliminate diastereomeric impurities .
Q. Which analytical techniques are essential for confirming the stereochemistry of this compound?
Combine chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) and nuclear magnetic resonance (NOESY for spatial proton correlations) to resolve (2S,6S) and (R)-configurations . X-ray crystallography provides definitive confirmation by mapping spatial arrangements of substituents on the morpholine ring and phenylacetate moiety . Mass spectrometry (HRMS) validates molecular integrity, while polarimetry quantifies optical rotation (e.g., [α]D²⁵ = specific range) .
Q. How should researchers design stability studies for this compound under varying pH conditions?
Adopt ICH Q1A guidelines: prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C. Use LC-MS to track degradation products (e.g., hydrolyzed mandelic acid or morpholine ring-opening byproducts). Compare degradation kinetics to pharmacopeial impurity standards (e.g., methyl mandelate ) to identify instability hotspots. Statistical tools like ANOVA can assess pH-dependent degradation rates .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from impurity profiles or solvent effects. Conduct bioassays (e.g., enzyme inhibition) with rigorously purified batches (≥99% by LC-MS) and control solvent systems (e.g., DMSO vs. aqueous buffers). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests). Reference EP impurity standards (e.g., sertraline tetralone derivative ) to rule out interference from structurally similar contaminants .
Q. How can computational modeling predict the environmental fate of this compound?
Use QSAR models to estimate partition coefficients (LogP) and biodegradation potential. Molecular dynamics simulations can predict hydrolysis pathways in aquatic systems (e.g., ester cleavage to mandelic acid derivatives ). Validate with experimental data from OECD 301F biodegradation tests, measuring CO₂ evolution over 28 days. Cross-reference with environmental monitoring studies on phenylacetate analogs .
Q. What experimental designs are optimal for studying chiral recognition in host-guest complexes involving this compound?
Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics with cyclodextrins or synthetic macrocycles. Pair with 2D NMR (ROESY) to map interactions between the morpholine ring’s methyl groups and the host cavity. Compare results to racemic mixtures to assess enantioselectivity. Statistical modeling (e.g., multivariate regression) can correlate structural features with binding affinity .
Q. How can researchers address conflicting reports on the compound’s metabolic stability in hepatic models?
Q. What strategies improve sensitivity in trace-level detection of this compound in biological matrices?
Develop a SPE-LC-MS/MS method using deuterated internal standards (e.g., d₃-morpholine analogs). Optimize ionization parameters (ESI+ for morpholine’s tertiary amine) and MRM transitions (e.g., m/z 268 → 152). Validate linearity (1–1000 ng/mL), LOD (0.1 ng/mL), and recovery rates (>85%) per FDA guidelines. Cross-check with incurred sample reanalysis to ensure reproducibility .
Q. How can chiral stationary phases be tailored for separating (2S,6S) and (2R,6R) diastereomers?
Modify CSPs with cellulose tris(3,5-dimethylphenylcarbamate) for enhanced π-π interactions with the phenylacetate group. Adjust mobile phase composition (e.g., 0.1% diethylamine in ethanol/heptane) to improve resolution (Rs > 2.0). Validate using EP reference standards for mandelic acid derivatives .
Theoretical & Mechanistic Inquiry
Q. What mechanistic insights explain the compound’s activity in neurological targets (e.g., acetylcholine receptors)?
Hypothesize competitive inhibition via molecular docking (AutoDock Vina) targeting the receptor’s esteratic site. Validate with electrophysiology (patch-clamp) in neuronal cells, measuring IC₅₀ for current inhibition. Compare to structurally related esters (e.g., glycopyrrolate analogs ) to identify critical pharmacophores. MD simulations can reveal dynamic binding modes and residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
